molecular formula C12H11F3N2O6 B6322186 (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate CAS No. 5106-00-3

(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate

Cat. No.: B6322186
CAS No.: 5106-00-3
M. Wt: 336.22 g/mol
InChI Key: ZGAYOJCPMFXFRG-ZETCQYMHSA-N
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Description

(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate is a complex organic compound that features a trifluoroacetylamino group, a nitrophenyl group, and a hydroxy group

Properties

IUPAC Name

methyl (2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O6/c1-23-10(19)7(16-11(20)12(13,14)15)4-6-2-3-9(18)8(5-6)17(21)22/h2-3,5,7,18H,4H2,1H3,(H,16,20)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAYOJCPMFXFRG-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368142
Record name Methyl 3-nitro-N-(trifluoroacetyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5106-00-3
Record name Methyl 3-nitro-N-(trifluoroacetyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Hydroxylation: Introduction of the hydroxy group to the phenyl ring.

    Acylation: Introduction of the trifluoroacetyl group to the amino group.

    Esterification: Formation of the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include acyl chlorides and anhydrides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the nitrophenyl group often correlates with enhanced biological activity against various cancer cell lines. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .

Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of specific enzymes implicated in disease processes. Notably, lipoxygenases (LOX) are enzymes involved in inflammatory responses and cancer progression. Compounds structurally related to (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate have demonstrated effective inhibition of LOX activity, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have been conducted to identify which modifications enhance its potency and selectivity against target enzymes or receptors .

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as chromatography and NMR spectroscopy are employed to analyze the purity and confirm the structure of synthesized compounds .

Case Study 1: Antitumor Activity

A study conducted on a series of nitrophenyl derivatives revealed that modifications on the trifluoroacetyl group significantly impacted their cytotoxicity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating strong potential for further development .

Case Study 2: Enzyme Inhibition

In another investigation focusing on LOX inhibitors, this compound was tested alongside other analogs. The results demonstrated that this compound had a higher selectivity index compared to traditional anti-inflammatory drugs, suggesting its viability as a new therapeutic agent .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetylamino)propionate: Lacks the nitro group.

    (S)-Methyl 3-(4-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate: Lacks the hydroxy group.

    (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-amino propionate: Lacks the trifluoroacetyl group.

Uniqueness

The presence of both the nitro and hydroxy groups on the phenyl ring, along with the trifluoroacetylamino group, makes (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate unique. These functional groups can impart specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate, commonly referred to as a derivative of 4-hydroxy-3-nitrophenyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Methyl ester group
  • Hydroxy and nitro substituents on the phenyl ring
  • Trifluoroacetylamino moiety

These structural components are believed to contribute to its biological activity, particularly in immunological contexts.

Immune Response Modulation

Research indicates that compounds with similar structures can influence immune responses. For instance, studies on (4-hydroxy-3-nitrophenyl)acetyl (NP) have shown that they can elicit strong antibody responses in immunized subjects. The presence of high-affinity antibody-forming cells (AFCs) was noted in bone marrow after immunization with NP derivatives . This suggests that this compound may also enhance antibody production through similar mechanisms.

Antibody Affinity and Persistence

The affinity maturation process observed in AFCs following immunization highlights the potential for this compound to support long-lasting immune responses. Specifically, AFCs secreting NP-specific IgG antibodies peaked shortly after immunization and persisted over time in bone marrow . This indicates a possible role for this compound in sustaining immune memory.

Case Study 1: Immunogenicity in Animal Models

A study involving C57BL/6 mice demonstrated that immunization with NP-conjugated antigens resulted in the generation of high-affinity memory B cells capable of producing specific antibodies over extended periods. The dynamics of B cell responses were tracked through various time points post-immunization, revealing a significant increase in high-affinity AFCs as the immune response progressed .

Time Point (Days)Splenic AFCsBone Marrow AFCsObservations
8PeakLowInitial response observed
14DeclineIncreaseMemory B cells developing
56StableHighLong-term memory established

Case Study 2: Structural Activity Relationship

The impact of structural modifications on biological activity has been investigated extensively. Research suggests that the trifluoroacetyl group enhances lipophilicity and potentially improves cellular uptake and bioavailability. This modification could be crucial for the compound's efficacy in modulating immune responses or acting as an immunogen .

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